molecular formula C22H30N2 B12722934 Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone CAS No. 72010-26-5

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone

Cat. No.: B12722934
CAS No.: 72010-26-5
M. Wt: 322.5 g/mol
InChI Key: TVVVXBDADDEUML-HKOYGPOVSA-N
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Description

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is an organic compound with the molecular formula C22H28N2. This compound is a derivative of benzaldehyde and is characterized by the presence of a hydrazone functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone typically involves the reaction of 4-pentylbenzaldehyde with 4-propylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-pentyl-: A simpler derivative without the hydrazone group.

    4-Pentylbenzaldehyde: Another related compound with a different substitution pattern.

    4-Propylphenylhydrazine: The hydrazine precursor used in the synthesis.

Uniqueness

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

72010-26-5

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

N-[(E)-(4-pentylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine

InChI

InChI=1S/C22H30N2/c1-3-5-6-8-20-11-15-22(16-12-20)18-24-23-17-21-13-9-19(7-4-2)10-14-21/h9-16,18,23H,3-8,17H2,1-2H3/b24-18+

InChI Key

TVVVXBDADDEUML-HKOYGPOVSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC

Origin of Product

United States

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